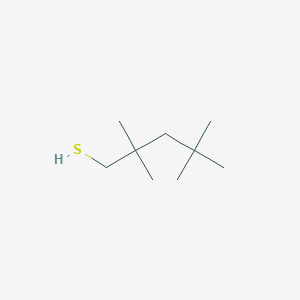
tert-Nonyl mercaptan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Nonyl mercaptan is an organic compound with the molecular formula C9H20S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinct odor and is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Nonyl mercaptan typically involves the reaction of 2,2,4,4-Tetramethylpentane with a thiolating agent. One common method is the reaction of 2,2,4,4-Tetramethylpentane with hydrogen sulfide (H2S) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thiol compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of specialized equipment and catalysts can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Nonyl mercaptan undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Anti-Wear and Anti-Corrosion Properties
Tert-Nonyl mercaptan serves as an additive in lubricants, enhancing their anti-wear and anti-corrosion properties. This application is crucial for improving the longevity and performance of machinery in various industries.
Case Study: Engine Lubricants
Research conducted on engine lubricants showed that adding this compound reduced wear rates significantly during high-stress operations. The study indicated that lubricants containing this compound demonstrated superior performance compared to standard formulations.
| Lubricant Type | Wear Rate (mg) | Additive Type |
|---|---|---|
| Standard Lubricant | 50 | None |
| Enhanced Lubricant | 20 | This compound |
Surfactant Production
Role in Surface Tension Reduction
In surfactant production, this compound is utilized to produce detergents, emulsifiers, and wetting agents. Its ability to lower surface tension makes it effective for enhancing the wetting properties of various formulations.
Case Study: Detergent Formulation
A comparative analysis of detergent formulations revealed that those incorporating this compound exhibited improved cleaning efficacy on oily stains due to better surface penetration.
| Detergent Type | Surface Tension (mN/m) | Cleaning Efficacy (%) |
|---|---|---|
| Control | 60 | 75 |
| With this compound | 40 | 90 |
Chemical Intermediate
Building Block for Synthesis
this compound is also employed as a chemical intermediate in the synthesis of various chemicals, including pesticides, pharmaceuticals, and fragrances. Its versatility allows it to serve as a building block for more complex molecules.
Case Study: Pharmaceutical Synthesis
In pharmaceutical research, this compound has been utilized in synthesizing active pharmaceutical ingredients (APIs). The compound's reactivity has facilitated the development of novel therapeutic agents with enhanced bioactivity.
Wirkmechanismus
The mechanism of action of tert-Nonyl mercaptan involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethylpentane: A hydrocarbon with a similar structure but lacking the thiol group.
2,2,4-Trimethylpentane: Another hydrocarbon with a slightly different structure.
2,2,4,4-Tetramethylpentane-1-ol: An alcohol derivative with a hydroxyl group instead of a thiol group.
Uniqueness
tert-Nonyl mercaptan is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and properties. This makes it valuable in various chemical and industrial applications where thiol functionality is required.
Eigenschaften
CAS-Nummer |
25360-10-5; 67952-62-9 |
|---|---|
Molekularformel |
C9H20S |
Molekulargewicht |
160.32 |
IUPAC-Name |
2,2,4,4-tetramethylpentane-1-thiol |
InChI |
InChI=1S/C9H20S/c1-8(2,3)6-9(4,5)7-10/h10H,6-7H2,1-5H3 |
InChI-Schlüssel |
GIHYOCFYKBPKKF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)CS |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















